molecular formula C11H14N10O6 B3840498 4,4'-(methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide)

4,4'-(methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide)

Cat. No. B3840498
M. Wt: 382.29 g/mol
InChI Key: OQWGWGRCQFZLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C14H16N10O6, and is classified as an oxadiazole derivative.

Mechanism of Action

The exact mechanism of action of 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) is not fully understood. However, it is believed that this compound exerts its antimicrobial effects by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) exhibits low toxicity in vitro and in vivo. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) in lab experiments is its low toxicity. This makes it a potentially useful compound for studying the effects of antimicrobial agents on various microorganisms. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous potential future directions for research on 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide). Some possible areas of interest include:
1. Further studies on the mechanism of action of this compound, with the aim of developing more effective antimicrobial agents.
2. Research on the use of this compound in the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders.
3. Investigation of the potential use of this compound as a food preservative or in other industrial applications.
4. Studies on the potential environmental impact of this compound, particularly with regard to its toxicity and biodegradability.
In conclusion, 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. While much remains to be learned about the mechanism of action and potential uses of this compound, it is clear that it has significant potential for further study and development.

Scientific Research Applications

The potential applications of 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) in scientific research are numerous. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as an antimicrobial agent. Additionally, research has been conducted on the use of this compound in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-[[[4-(acetamidocarbamoyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N10O6/c1-4(22)14-16-10(24)6-8(20-26-18-6)12-3-13-9-7(19-27-21-9)11(25)17-15-5(2)23/h3H2,1-2H3,(H,12,20)(H,13,21)(H,14,22)(H,15,23)(H,16,24)(H,17,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWGWGRCQFZLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=NON=C1NCNC2=NON=C2C(=O)NNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[[4-(acetamidocarbamoyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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